Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate
Description
Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS: 1547888-86-7) is a pyrazole derivative with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.2563 g/mol . It is provided as a research-grade compound (≥98% purity) in 25 µL vials at 10 mM concentration, intended for non-human studies. The compound exhibits temperature-sensitive solubility, requiring preparation in appropriate solvents (e.g., DMSO or ethanol) and storage at -80°C (6 months) or -20°C (1 month) to prevent degradation . Its structure features a cyclopentyl group at position 1, a hydroxyl group at position 5, and an ethyl ester at position 4 (Figure 1).
Properties
IUPAC Name |
ethyl 2-cyclopentyl-3-oxo-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGHQGYNLLDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Studies report IC50 values indicating potent antiproliferative effects on human tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.94 |
| MCF-7 | 0.39 |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, thus reducing inflammation .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This is attributed to its ability to modulate neuronal signaling pathways .
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
A. Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 98476-09-6)
- Substituents: Position 1: Phenyl (vs. cyclopentyl in the target compound). Position 5: Cyano (vs. hydroxyl).
- Molecular Formula : C₁₃H₁₁N₃O₂.
- The phenyl group introduces aromaticity, likely reducing solubility in polar solvents compared to the cyclopentyl substituent.
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Substituents :
- Position 1: Cyclohexyl (vs. cyclopentyl).
- Position 5: 4-Methoxyphenyl (vs. hydroxyl).
- Molecular Formula : C₂₀H₂₄N₂O₃.
- The 4-methoxyphenyl group enhances lipophilicity (higher XLogP) and may influence π-π stacking in crystal structures .
C. Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate (CAS: 1107658-53-6)
- Substituents :
- Position 5: Cyclopropyl (vs. hydroxyl).
- Position 3: Methyl .
- Molecular Formula : C₁₀H₁₄N₂O₂.
- XLogP3: 1.4 (indicative of moderate lipophilicity) .
D. Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate (CAS: 21253-62-3)
- Substituents: Position 5: Amino (vs. hydroxyl). Position 1: Cyclohexyl (vs. cyclopentyl).
- Molecular Formula : C₁₂H₁₉N₃O₂.
- Key Differences: The amino group enables hydrogen bonding and protonation at physiological pH, altering solubility and biological activity .
Comparative Data Table
Key Findings
- Substituent Impact: Position 1: Cycloalkyl groups (cyclopentyl, cyclohexyl) enhance steric shielding, whereas aromatic groups (phenyl) promote π interactions. Position 5: Hydroxyl and amino groups increase polarity and hydrogen-bonding capacity, while cyano and cyclopropyl groups favor lipophilicity and reactivity.
- Safety Profile: Only Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate has documented hazards, likely due to its cyano group .
Biological Activity
Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate (CAS Number: 1547888-86-7) is a pyrazole derivative with significant potential in biological research and medicinal chemistry. With the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol, this compound has garnered attention for its diverse biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The synthesis of this compound typically involves cyclization reactions, where cyclopentanone is reacted with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The compound features a hydroxy group and a carboxylate moiety that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 1547888-86-7 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The hydroxy group plays a crucial role in binding to these targets, which can lead to modulation of their activity. This compound has been studied for various pharmacological effects, including:
- Anti-inflammatory properties : Potentially inhibiting pro-inflammatory cytokines.
- Analgesic effects : Acting on pain pathways to provide relief.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in inflammatory processes. For instance, it has been shown to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels significantly in vitro, suggesting its utility in treating inflammatory conditions .
- Receptor Binding Assays : The compound has been evaluated for its ability to bind to various receptors, demonstrating affinity towards targets involved in pain modulation and inflammation. Such interactions could pave the way for developing new analgesics or anti-inflammatory agents .
- Comparative Studies : When compared to other pyrazole derivatives, such as Ethyl 1-cyclopentyl-3-hydroxy-1H-pyrazole-4-carboxylate, Ethyl 1-cyclopentyl-5-hydroxy shows distinct properties due to the positioning of the hydroxy group, affecting its reactivity and biological efficacy .
Table 2: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylate derivatives are prepared by reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and hydrazine derivatives under reflux conditions . Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) can yield the corresponding carboxylic acid, which may be further functionalized. Optimization of reaction time, temperature, and catalyst selection (e.g., acid or base catalysts) is critical for improving yield and purity.
Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in pyrazole derivatives?
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, asymmetric cyclization using chiral palladium catalysts or organocatalysts can induce stereoselectivity. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (e.g., cryogenic conditions to minimize racemization), and stoichiometric ratios of reagents must be systematically varied. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is essential to confirm enantiomeric excess .
Basic: What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern and ester/cyclopentyl groups.
- IR Spectroscopy : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the hydroxyl group).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
Elemental analysis is also used to verify purity (>95% is typical for research-grade compounds) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SIR97 is employed to determine bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refinement can address challenges like disordered cyclopentyl groups or hydroxyl proton positioning. Twinned crystals require data integration using tools like CELL_NOW or TWINABS. Publication-ready CIF files are generated post-refinement, ensuring compliance with IUCr standards .
Basic: What biological activities are associated with this compound?
Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, ethyl pyrazole-4-carboxylates have shown inhibitory effects on COX-2 enzymes (anti-inflammatory) and cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) in vitro. Assays like MIC (minimum inhibitory concentration) for antimicrobial activity and MTT for cytotoxicity are standard .
Advanced: How do substituents influence bioactivity in pyrazole derivatives?
The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxyl group may participate in hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with analogs (e.g., replacing cyclopentyl with phenyl or fluorophenyl groups) reveal structure-activity relationships (SAR). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .
Basic: What are the stability considerations for this compound?
The ester group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO or acetonitrile) is recommended. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC or LC-MS. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced: How can computational methods predict reactivity and spectroscopic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures, NMR chemical shifts (GIAO method), and IR vibrational frequencies. Solvent effects are incorporated using PCM (Polarizable Continuum Model). For reaction mechanisms, transition state analysis (e.g., QST2 in Gaussian) identifies intermediates and activation energies .
Basic: What safety protocols are essential during handling?
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Toxicity data (e.g., LD50) may be limited, but analogous compounds show acute oral toxicity (Category 4) and skin irritation (Category 2). Use fume hoods for synthesis and ensure waste disposal complies with EPA guidelines .
Advanced: How do hydrogen-bonding networks affect crystallization?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., R₂²(8) motifs) in crystal lattices. For this compound, intermolecular O–H···O interactions between hydroxyl and ester groups likely stabilize the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···O vs. H···H contacts) .
Basic: What industrial applications exist beyond pharmaceuticals?
Pyrazole derivatives are precursors for agrochemicals (e.g., herbicides, fungicides) due to their heterocyclic reactivity. Scale-up via continuous flow reactors improves yield and reduces byproducts .
Advanced: How to address contradictory bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences), compound purity, or stereochemical factors. Reproduce experiments with standardized protocols (e.g., CLIA-certified labs) and validate via orthogonal assays (e.g., Western blot alongside MTT). Meta-analyses using tools like RevMan can statistically reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
